molecular formula C13H12F2N6O B13820456 Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone

Fluconazole D4 (bismethylene D4) 100 microg/mL in Acetone

Cat. No.: B13820456
M. Wt: 310.30 g/mol
InChI Key: RFHAOTPXVQNOHP-XZUIDYIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluconazole D4 (bismethylene D4) 100 micrograms per milliliter in Acetone is a stable isotope-labeled compound. It is a deuterated form of Fluconazole, a triazole antifungal agent. The compound is used primarily in research and analytical applications to study the pharmacokinetics and metabolic pathways of Fluconazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluconazole D4 involves the incorporation of deuterium atoms into the Fluconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves:

    Deuterium Exchange Reactions: These reactions are carried out under specific conditions to ensure the selective incorporation of deuterium atoms.

    Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of Fluconazole D4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are subjected to deuterium exchange reactions.

    Purification: The product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

    Formulation: The final product is formulated in acetone at a concentration of 100 micrograms per milliliter for research use.

Chemical Reactions Analysis

Types of Reactions

Fluconazole D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert Fluconazole D4 into its reduced forms.

    Substitution: The triazole ring in Fluconazole D4 can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include oxidized and reduced derivatives of Fluconazole D4, as well as substituted triazole compounds.

Scientific Research Applications

Fluconazole D4 is widely used in scientific research, including:

    Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Fluconazole.

    Metabolic Pathway Analysis: To identify and quantify metabolites of Fluconazole in biological samples.

    Drug Interaction Studies: To investigate potential interactions between Fluconazole and other drugs.

    Environmental Analysis: To detect and quantify Fluconazole residues in environmental samples.

Mechanism of Action

Fluconazole D4 exerts its effects by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, Fluconazole D4 disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets include the fungal cytochrome P450 enzyme system, which is crucial for ergosterol synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: Another triazole antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole antifungal with broader spectrum activity.

    Voriconazole: A newer triazole antifungal with enhanced activity against resistant fungal strains.

Uniqueness

Fluconazole D4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Fluconazole D4 an invaluable tool for researchers studying the behavior of Fluconazole in various biological systems.

Properties

Molecular Formula

C13H12F2N6O

Molecular Weight

310.30 g/mol

IUPAC Name

1,1-dideuterio-2-(2,3-dideuterio-4,6-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i1D,2D,4D2

InChI Key

RFHAOTPXVQNOHP-XZUIDYIYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C=C1F)F)C(CN2C=NC=N2)(C([2H])([2H])N3C=NC=N3)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O

Origin of Product

United States

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